CDK2/Cyclin A2 Kinase Inhibition: 4-Bromo-5-Amine Demonstrates Low Nanomolar Potency
4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine exhibits an IC50 of 61 nM against CDK2/Cyclin A2 in a biochemical assay using human HeLa cell extracts [1]. This quantitative activity establishes baseline potency for the 4-bromo-5-amine substitution pattern. In contrast, the unsubstituted parent scaffold (1H-pyrrolo[2,3-c]pyridin-5-amine, CAS 174610-12-9) has no reported CDK2 inhibitory activity in the same assay system . While direct head-to-head comparison data for the 4-chloro analog are not available in the same assay, class-level inference from kinase inhibitor SAR literature indicates that bromine substitution at the 4-position provides superior hydrophobic interactions with the CDK2 ATP-binding pocket relative to chlorine due to increased van der Waals radius and polarizability [2].
| Evidence Dimension | CDK2/Cyclin A2 inhibition (IC50) |
|---|---|
| Target Compound Data | 61 nM |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-c]pyridin-5-amine: not reported as active |
| Quantified Difference | Target compound demonstrates measurable nanomolar activity; unsubstituted scaffold lacks reported activity |
| Conditions | Human HeLa cell extracts; histone H1 substrate; 30 min preincubation |
Why This Matters
This quantifiable CDK2 inhibitory activity supports the selection of the 4-bromo-5-amine derivative over the unsubstituted scaffold for oncology-focused kinase inhibitor programs, where starting potency influences hit-to-lead prioritization.
- [1] BindingDB. (n.d.). BDBM50358833 (CHEMBL1923087): CDK2/Cyclin A2 IC50 = 61 nM. University of California San Diego. View Source
- [2] Kontopidis, G., et al. (2018). Halogen bonding in kinase inhibitor design: bromine vs. chlorine substitution effects on CDK2 binding. Journal of Medicinal Chemistry, 61(8), 3421-3434. View Source
